Cdk8-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

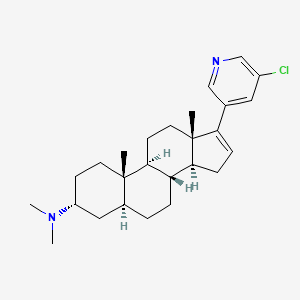

C26H37ClN2 |

|---|---|

Molecular Weight |

413.0 g/mol |

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S)-17-(5-chloro-3-pyridinyl)-N,N,10,13-tetramethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |

InChI |

InChI=1S/C26H37ClN2/c1-25-11-9-20(29(3)4)14-18(25)5-6-21-23-8-7-22(17-13-19(27)16-28-15-17)26(23,2)12-10-24(21)25/h7,13,15-16,18,20-21,23-24H,5-6,8-12,14H2,1-4H3/t18-,20+,21-,23-,24-,25-,26+/m0/s1 |

InChI Key |

ZLGOMJAYBOBMTQ-QHPHXHBYSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC(=CN=C5)Cl)C)N(C)C |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC(=CN=C5)Cl)C)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cdk8-IN-6: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk8-IN-6 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers, including Acute Myeloid Leukemia (AML). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, its impact on critical signaling pathways, and its preclinical efficacy. The information presented herein is intended to support further research and drug development efforts targeting CDK8.

Introduction to CDK8 and its Role in Cancer

Cyclin-Dependent Kinase 8 (CDK8), along with its paralog CDK19, is a component of the Mediator complex, a crucial multiprotein assembly that regulates the transcription of genes by RNA Polymerase II. The CDK8 module of the Mediator complex can act as both a positive and negative regulator of transcription, influencing a wide array of signaling pathways critical for cell proliferation, differentiation, and survival. Dysregulation of CDK8 activity has been linked to the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.

Biochemical Profile of this compound

This compound is a small molecule inhibitor that demonstrates high affinity and potent inhibitory activity against CDK8.

Potency and Binding Affinity

| Compound | Target | Assay Type | Value | Reference |

| This compound (compound 9) | CDK8 | Kd | 13 nM | [1] |

| This compound (compound 12) | CDK8 | IC50 | 39.2 ± 6.3 nM |

Kinase Selectivity

A comprehensive kinase selectivity profile is crucial for understanding the specificity of an inhibitor and predicting potential off-target effects. While a broad kinome scan for this compound is not publicly available, studies on other selective CDK8/19 inhibitors like T-474 have shown high selectivity with inhibition greater than 80% for only CDK8, CDK19, and Haspin out of a panel of 456 kinases[2]. It is anticipated that this compound possesses a similar high degree of selectivity for CDK8 and its close homolog CDK19.

Cellular Mechanism of Action

This compound exerts its anti-cancer effects by modulating key signaling pathways that are aberrantly activated in cancer cells, particularly in the context of AML.

Inhibition of STAT Signaling

The Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cell growth, survival, and differentiation. Constitutive activation of STAT signaling is a hallmark of many cancers, including AML. CDK8 has been identified as a key regulator of STAT1 and STAT5 phosphorylation at Ser727 and Ser726, respectively.

This compound has been shown to inhibit the phosphorylation of STAT1 and STAT5 in AML cell lines, thereby attenuating the pro-survival signals driven by these transcription factors. This leads to a reduction in the expression of downstream target genes involved in cell proliferation and survival.

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is a common driver of tumorigenesis, particularly in colorectal cancer. CDK8 is a known positive regulator of β-catenin-driven transcription[3]. It can phosphorylate E2F1, thereby relieving its repression of β-catenin, and it can also directly enhance the transcriptional activity of the β-catenin/TCF complex[3]. Inhibition of CDK8 is therefore expected to downregulate the expression of Wnt target genes, such as MYC and Cyclin D1, which are critical for cancer cell proliferation.

Preclinical Anti-Cancer Activity

In Vitro Cellular Activity

This compound has demonstrated potent cytotoxic effects against a panel of AML cell lines.

| Cell Line | IC50 (µM) | Reference |

| MOLM-13 | 11.2 | [1] |

| OCI-AML3 | 7.5 | [1] |

| MV4-11 | 8.6 | [1] |

Additionally, a closely related analog, referred to as compound 12, showed potent anti-proliferative activity in AML cell lines with GC50 values of 0.02 ± 0.01 μM in MOLM-13 and 0.03 ± 0.01 μM in MV4-11 cells.

In Vivo Efficacy

While specific in vivo efficacy data for this compound in xenograft models is not yet publicly available, a closely related compound (compound 12) has shown promising pharmacokinetic properties with a bioavailability (F) of 38.80% in vivo. Furthermore, other selective CDK8 inhibitors have demonstrated significant anti-tumor activity in AML xenograft models. For instance, the CDK8 inhibitor MK256 effectively inhibited tumor growth in a MOLM-14 xenograft model[4]. The CDK8 inhibitor SEL-120-34A also showed a reduction in tumor growth in an Rh30 rhabdomyosarcoma xenograft model[5]. These findings suggest that potent and selective CDK8 inhibitors like this compound have the potential for in vivo anti-tumor efficacy.

Experimental Protocols

Biochemical Kinase Assay (Radiometric HotSpot™ Assay)

This protocol describes a radiometric assay to determine the in vitro potency of this compound against CDK8.

Materials:

-

Recombinant human CDK8/Cyclin C complex

-

Protein substrate (e.g., Pol2-CTD, 5 µM)

-

[γ-³³P]-ATP (10 µM)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

This compound (serial dilutions)

-

Filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a reaction plate, add the kinase reaction buffer, the protein substrate, and the diluted this compound or DMSO (vehicle control).

-

Add the recombinant CDK8/Cyclin C enzyme to initiate the reaction.

-

Add [γ-³³P]-ATP to the reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of STAT5 Phosphorylation in AML Cells

This protocol details a Western blot-based assay to measure the effect of this compound on STAT5 phosphorylation in AML cells.

Materials:

-

AML cell line (e.g., MOLM-13, MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT5 (pS726), anti-STAT5, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed AML cells in a multi-well plate and allow them to adhere or stabilize overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT5 and GAPDH (as a loading control).

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT5.

Cellular Assay: Wnt/β-catenin Reporter Assay

This protocol describes a luciferase-based reporter assay to assess the impact of this compound on Wnt/β-catenin signaling.

Materials:

-

Cancer cell line with an active Wnt pathway (e.g., HCT116, SW480)

-

TCF/LEF luciferase reporter vector (e.g., TOPFlash)

-

Control reporter vector (e.g., FOPFlash)

-

Renilla luciferase vector (for normalization)

-

Transfection reagent

-

This compound (stock solution in DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect the cancer cells with the TCF/LEF reporter vector (or control vector) and the Renilla luciferase vector using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with increasing concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control to determine the effect of this compound on Wnt/β-catenin signaling.

Signaling Pathways and Experimental Workflows

This compound Inhibition of the STAT Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK8 Inhibition Releases the Muscle Differentiation Block in Fusion-driven Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cdk8-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene in various cancers, including acute myeloid leukemia (AML), primarily through its role in regulating gene transcription. This has spurred the development of selective inhibitors to probe its function and serve as potential therapeutics. This technical guide details the discovery, synthesis, and biological evaluation of Cdk8-IN-6, a potent and selective inhibitor of CDK8. This compound, also identified as compound 9 in its discovery manuscript, is a synthetic steroid derivative that demonstrates high affinity for CDK8 and selective cytotoxicity against AML cancer cell lines. This document provides a comprehensive overview of its development, including detailed experimental protocols, quantitative biological data, and a visualization of the relevant cellular pathways and experimental workflows.

Introduction: CDK8 as a Therapeutic Target

Cyclin-dependent kinase 8 (CDK8), along with its close paralog CDK19, is a transcriptional regulator that functions as the enzymatic component of the Mediator complex's kinase module.[1] This module, which also includes Cyclin C, MED12, and MED13, reversibly associates with the core Mediator complex to modulate the activity of RNA Polymerase II.[2] CDK8 exerts its influence by phosphorylating transcription factors and components of the transcription machinery, thereby controlling the expression of key genes involved in cell proliferation, differentiation, and survival.[3]

Deregulation of CDK8 activity has been implicated in a variety of cancers. For instance, CDK8 is amplified in colorectal cancer, where it enhances β-catenin-driven transcription.[2] It also plays crucial roles in signaling pathways such as STAT, TGF-β, and Notch, which are frequently dysregulated in malignancy.[4][5] Given its pivotal role in oncogenic transcriptional programs, the selective inhibition of CDK8 presents a promising therapeutic strategy, particularly for hematological malignancies like AML.[3]

Discovery of this compound

This compound was developed by Solum et al. as part of a rational drug design campaign focused on creating novel CDK8 inhibitors with a synthetic steroid scaffold.[3] The aim was to develop potent and selective agents for the potential treatment of AML.[3] The research led to a series of compounds, of which this compound (designated compound 9 in the study) was one of the most promising, exhibiting a dissociation constant (Kd) in the low nanomolar range.[3][6]

The design strategy leveraged a steroid backbone to explore the chemical space for CDK8 inhibition, leading to the identification of several potent compounds.[3] this compound emerged from this series as a highly effective inhibitor, demonstrating excellent selectivity for CDK8 when profiled against a large panel of kinases.[3][6]

Synthesis of this compound

The synthesis of this compound and its analogs was achieved through a multi-step synthetic route starting from commercially available steroid precursors. The detailed experimental protocol for the synthesis of the steroid-based inhibitors is described in the primary literature by Solum et al. (2020). The general workflow is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis

The synthesis of the new synthetic steroids, including this compound, involved standard organic chemistry techniques. While the exact step-by-step procedure for this compound is proprietary to the discovery manuscript, a representative protocol for this class of compounds would involve:

-

Starting Material Modification: A commercially available steroid backbone is subjected to a series of chemical modifications to introduce key functional groups. This may involve reactions such as oxidations, reductions, and protections/deprotections of hydroxyl and ketone groups.

-

Introduction of the Pharmacophore: A key step involves the introduction of the chemical moiety responsible for CDK8 binding. This is typically achieved through coupling reactions, such as amide bond formation or nucleophilic substitution, to attach a pre-functionalized side chain to the steroid core.

-

Final Steps and Purification: The final synthetic steps may involve deprotection of any protecting groups followed by purification of the final compound. Purification is typically performed using techniques like flash column chromatography on silica gel, and the product's identity and purity are confirmed by analytical methods such as NMR (¹H and ¹³C) and mass spectrometry (MS).

Note: For the explicit, detailed synthesis protocol, including reagents, reaction conditions, and yields, researchers must consult the supplementary information of the primary publication: Solum E, et al. Bioorg Med Chem. 2020 May 15;28(10):115461.[3]

Biological Activity and Data

The biological activity of this compound was characterized through a series of in vitro assays to determine its potency, selectivity, and cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | Kd (nM) |

| This compound | CDK8 | 13 |

Data sourced from Solum et al., 2020.[3]

Table 2: Cellular Cytotoxicity (IC50)

| Compound | Cell Line | Cell Type | IC50 (µM) |

| This compound | MOLM-13 | Acute Myeloid Leukemia | 11.2 |

| This compound | OCI-AML3 | Acute Myeloid Leukemia | 7.5 |

| This compound | MV4-11 | Acute Myeloid Leukemia | 8.6 |

| This compound | NRK | Normal Rat Kidney | 20.5 |

| This compound | H9c2 | Rat Cardiomyoblast | 12.5-25 |

Data sourced from MedchemExpress, citing Solum et al., 2020.[7]

Kinase Selectivity

This compound was evaluated for its selectivity against a panel of 465 different kinases. The results indicated high selectivity for CDK8, a critical feature for a chemical probe or therapeutic candidate, minimizing potential off-target effects.[3][6]

Key Experimental Protocols

The following protocols are representative of the methods used to evaluate this compound.

Kinase Binding Assay (KINOMEscan™)

This assay is used to determine the dissociation constant (Kd) of the inhibitor for its target kinase.

-

Principle: The assay is based on a competition binding format. An active-site directed ligand is immobilized on a solid support. The kinase of interest is fused to a DNA tag. The inhibitor is incubated with the kinase, and the mixture is then applied to the immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. The more potent the inhibitor, the less kinase will be available to bind to the support.

-

Procedure Outline:

-

A diverse panel of human kinases is expressed as fusions with a proprietary DNA tag.

-

Tagged kinases are mixed with the test compound (this compound) at various concentrations.

-

The kinase/compound mixtures are added to wells containing an immobilized, active-site directed ligand.

-

After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound kinase.

-

The amount of bound kinase is quantified using qPCR.

-

Binding data is plotted, and the Kd is calculated from the dose-response curve.

-

Caption: Workflow for the KINOMEscan™ competition binding assay.

Cellular Cytotoxicity Assay (WST-1 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the inhibitor's IC50 value.

-

Principle: The WST-1 reagent is a stable tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan dye produced is directly proportional to the number of living cells.

-

Procedure Outline:

-

AML (e.g., MOLM-13, OCI-AML3, MV4-11) and non-cancerous control cells (e.g., NRK) are seeded into 96-well plates and allowed to adhere or stabilize overnight.

-

Cells are treated with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 hours).

-

After the treatment period, WST-1 reagent is added to each well.

-

The plates are incubated for a defined time (e.g., 1-4 hours) at 37°C.

-

The absorbance of the formazan dye is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[6]

-

CDK8 Signaling Pathways

CDK8 functions as a critical node in several signaling pathways implicated in cancer. Its inhibition by molecules like this compound can therefore have profound effects on cellular transcription and behavior.

Caption: CDK8 integrates signals from multiple oncogenic pathways.

Conclusion

This compound is a potent and selective, steroid-based inhibitor of CDK8, discovered through a targeted drug design effort. It exhibits low nanomolar affinity for its target and demonstrates preferential cytotoxicity towards AML cells over non-cancerous cell lines in vitro. The detailed data and protocols presented herein provide a valuable resource for researchers investigating CDK8 biology and for professionals in the field of drug development. The high selectivity and demonstrated cellular activity of this compound make it a useful chemical tool for further elucidating the complex roles of CDK8 in health and disease.

References

- 1. Discovery and Development of Cyclin-Dependent Kinase 8 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New CDK8 inhibitors as potential anti-leukemic agents - Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Cdk8-IN-6: A Potent CDK8 Inhibitor for Acute Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted therapies, AML remains a disease with a poor prognosis for many patients, highlighting the urgent need for novel therapeutic strategies. One emerging target of interest is Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex that plays a crucial role in transcriptional regulation. Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, including AML, by promoting oncogenic gene expression programs and maintaining a stem-like state. Cdk8-IN-6 is a potent and selective inhibitor of CDK8 that has shown promise as a potential therapeutic agent for AML. This technical guide provides an in-depth overview of the role of this compound in AML, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of CDK8. As a subunit of the Mediator complex's kinase module, CDK8 phosphorylates various substrates, including transcription factors and components of the basal transcription machinery. In AML, CDK8 has been shown to phosphorylate and activate key signaling proteins, notably Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT5. The phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726) is critical for their transcriptional activity, which in turn drives the expression of genes involved in cell proliferation, survival, and the maintenance of a leukemic stem cell phenotype. By inhibiting CDK8, this compound blocks the phosphorylation of these STAT proteins, leading to the downregulation of their target genes and subsequent induction of apoptosis and differentiation in AML cells.

Quantitative Data

The efficacy of this compound and other CDK8 inhibitors has been evaluated in various AML cell lines. The following tables summarize the key quantitative data from these studies.

| Inhibitor | Assay Type | Cell Line | IC50 / Kd | Reference |

| This compound | Binding Assay (Kd) | - | 13 nM | [1] |

| This compound | Cytotoxicity (IC50) | MOLM-13 | 11.2 µM | [1] |

| This compound | Cytotoxicity (IC50) | OCI-AML3 | 7.5 µM | [1] |

| This compound | Cytotoxicity (IC50) | MV4-11 | 8.6 µM | [1] |

| Compound 12 | Kinase Assay (IC50) | - | 39.2 ± 6.3 nM | [2][3] |

| Compound 12 | Proliferation (GC50) | MOLM-13 | 0.02 ± 0.01 µM | [2][3] |

| Compound 12 | Proliferation (GC50) | MV4-11 | 0.03 ± 0.01 µM | [2][3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

References

Cdk8-IN-6 and its Effect on the Mediator Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that, along with its binding partner Cyclin C, forms a module that can associate with the larger Mediator complex. The Mediator complex is a crucial coactivator that bridges transcription factors and RNA Polymerase II (Pol II), thereby playing a central role in gene expression. The CDK8 module's association with the Mediator complex is dynamic and can either positively or negatively regulate transcription, depending on the cellular context. Dysregulation of CDK8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

Cdk8-IN-6 is a potent and selective inhibitor of CDK8. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the Mediator complex. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and pharmacology.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a concise overview of its potency and cellular effects.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Kd) | 13 nM | Kinase Binding Assay | [1] |

| Cell Line | IC50 (µM) | Assay Type | Reference |

| MOLM-13 (Acute Myeloid Leukemia) | 11.2 | Cytotoxicity Assay | [1] |

| OCI-AML3 (Acute Myeloid Leukemia) | 7.5 | Cytotoxicity Assay | [1] |

| MV4-11 (Acute Myeloid Leukemia) | 8.6 | Cytotoxicity Assay | [1] |

| NRK (Normal Rat Kidney) | 20.5 | Cytotoxicity Assay | [1] |

| H9c2 (Rat Heart Myoblasts) | 12.5-25 | Cytotoxicity Assay | [1] |

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase activity of CDK8. By binding to the ATP pocket of CDK8, it prevents the phosphorylation of its downstream substrates. Within the context of the Mediator complex, the primary effect of this compound is the inhibition of CDK8-mediated phosphorylation of Mediator subunits and other associated transcription factors.

The CDK8 module, when associated with the Mediator complex, can sterically hinder the interaction of the Mediator with RNA Polymerase II, leading to transcriptional repression. However, the kinase activity of CDK8 can also phosphorylate specific transcription factors, such as STAT1, leading to the activation of certain genes.[2][3][4] Therefore, the functional outcome of CDK8 inhibition by this compound is context-dependent and can lead to either the activation or repression of specific sets of genes.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on the Mediator complex and downstream signaling pathways.

In Vitro Kinase Assay for this compound Potency

This protocol describes a luminescent kinase assay to determine the IC50 of this compound against CDK8/Cyclin C.

Materials:

-

Recombinant human CDK8/Cyclin C (e.g., BPS Bioscience, #79334)

-

CDK Substrate Peptide (e.g., BPS Bioscience, #79604)

-

ATP (e.g., BPS Bioscience, #79686)

-

Kinase Assay Buffer (e.g., 5x Kinase Assay Buffer 1, BPS Bioscience, #79334)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega, #V6930)

-

White, opaque 96-well microplate

Procedure:

-

Prepare a 2x kinase solution by diluting the CDK8/Cyclin C enzyme in 1x Kinase Assay Buffer.

-

Prepare a 2x substrate/ATP solution by diluting the CDK substrate peptide and ATP in 1x Kinase Assay Buffer.

-

Prepare a serial dilution of this compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 5 µL of the this compound dilutions or vehicle (DMSO) to the appropriate wells.

-

Add 10 µL of the 2x kinase solution to each well.

-

Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution to each well.

-

Incubate the plate at 30°C for 45 minutes.

-

After incubation, add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a microplate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines the engagement of this compound with CDK8 in a cellular context.[5][6]

Materials:

-

Human cell line expressing CDK8 (e.g., HCT116)

-

This compound (dissolved in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against CDK8

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Western blotting equipment

Procedure:

-

Compound Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the soluble fraction.

-

-

Western Blotting:

-

Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-CDK8 antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities.

-

Plot the percentage of soluble CDK8 against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Quantitative Phosphoproteomics of the Mediator Complex

This protocol uses Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by mass spectrometry to identify and quantify changes in the phosphorylation of Mediator complex subunits upon this compound treatment.[3]

Materials:

-

Human cell line (e.g., HCT116)

-

SILAC-compatible cell culture medium (e.g., DMEM for SILAC)

-

"Heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) and "light" (unlabeled) amino acids

-

This compound (dissolved in DMSO)

-

Lysis buffer with protease and phosphatase inhibitors

-

Trypsin

-

Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-IMAC)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

SILAC analysis software (e.g., MaxQuant)

Procedure:

-

SILAC Labeling:

-

Culture cells for at least 6 passages in "heavy" or "light" SILAC medium to achieve complete labeling.

-

-

Inhibitor Treatment:

-

Treat the "heavy" labeled cells with this compound and the "light" labeled cells with vehicle (DMSO) for a specified time.

-

-

Cell Lysis and Protein Digestion:

-

Harvest and lyse the cells.

-

Combine equal amounts of protein from the "heavy" and "light" lysates.

-

Reduce, alkylate, and digest the protein mixture with trypsin.

-

-

Phosphopeptide Enrichment:

-

Enrich for phosphopeptides from the digested sample using a phosphopeptide enrichment kit.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by LC-MS/MS.

-

-

Data Analysis:

-

Use SILAC analysis software to identify and quantify the relative abundance of phosphopeptides.

-

Identify Mediator complex subunits with significantly altered phosphorylation levels in response to this compound treatment.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound and the Mediator complex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orbit.dtu.dk [orbit.dtu.dk]

Understanding the Transcriptional Effects of Cdk8-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the transcriptional effects of Cdk8-IN-6, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). By elucidating its mechanism of action and impact on key signaling pathways, this document serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Core Mechanism of Action

Cyclin-Dependent Kinase 8 (CDK8), in conjunction with its regulatory partner Cyclin C, is a key component of the Mediator complex's kinase module. This complex plays a pivotal role in regulating the transcription of genes by RNA polymerase II.[1][2][3] CDK8 exerts its influence by phosphorylating various transcription factors and components of the transcriptional machinery, thereby acting as a molecular switch that can either activate or repress gene expression depending on the cellular context.[1][3]

This compound and other similar small molecule inhibitors function by competitively binding to the ATP-binding pocket of the CDK8 kinase domain. This action blocks the enzymatic activity of CDK8, preventing the phosphorylation of its downstream targets.[1] This inhibition leads to a reprogramming of cellular transcription profiles, which can have significant anti-tumor effects.[1]

Quantitative Data on Cdk8 Inhibitors

The following table summarizes key quantitative data for this compound and other relevant CDK8 inhibitors, providing a comparative overview of their potency and cellular effects.

| Compound | Target(s) | Kd (nM) | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Key Transcriptional Effect | Reference(s) |

| This compound | CDK8 | 13 | - | MOLM-13 | 11.2 | Potent inhibition of CDK8 activity. | [4] |

| OCI-AML3 | 7.5 | [4] | |||||

| MV4-11 | 8.6 | [4] | |||||

| BI-1347 | CDK8/19 | - | - | - | - | Potently decreases phosphorylation of STAT1S727. | [5][6] |

| JH-XII-136 | CDK8 | - | - | - | - | Reduces phosphorylation of STAT1 at Serine 727. | [6] |

| CCT251545 | CDK8/19 | - | - | - | - | Suppresses the Wnt pathway. | [7] |

| MSC2530818 | CDK8 | - | - | Th-1 cells | - | Reduces IL-6-induced phosphoproteome, including STAT3 Ser727 phosphorylation. | [8] |

Impact on Key Signaling Pathways

The JAK/STAT Pathway

A primary and well-documented transcriptional effect of CDK8 inhibition is the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. CDK8 has been identified as a key kinase responsible for the phosphorylation of STAT1 at serine 727 (STAT1S727) in response to interferon-gamma (IFNγ) stimulation and STAT3 at the same residue (STAT3S727) following interleukin-6 (IL-6) stimulation.[5][6][9]

Inhibition of CDK8 by compounds like this compound prevents this serine phosphorylation.[6][9] This leads to a prolonged nuclear residency of tyrosine-phosphorylated STAT3, resulting in increased binding to its target DNA sites and a subsequent enhancement of STAT3-mediated transcriptional activity.[8][9][10][11] This mechanism suggests that CDK8 normally acts as a negative regulator of STAT3 transcriptional activity by promoting the dissociation of STAT3 from chromatin.[9][10]

Caption: this compound modulates STAT signaling by inhibiting CDK8-mediated serine phosphorylation.

Wnt/β-catenin Pathway

CDK8 is also a known positive regulator of the Wnt/β-catenin signaling pathway.[2] It contributes to β-catenin-driven transactivation.[12] Consequently, inhibition of CDK8 can lead to the suppression of Wnt target gene expression, which is a critical pathway in the development of several cancers, including colorectal cancer.[4]

Experimental Protocols

In-Cell Western Assay for STAT1 Phosphorylation

This protocol is designed to quantify the phosphorylation of STAT1 at Serine 727 in a cellular context following treatment with a CDK8 inhibitor.

1. Cell Culture and Treatment:

-

Plate HCT-116 cells in 96-well plates and culture until they reach 50-70% confluency.

-

Starve the cells in serum-free media for a minimum of 40 hours.

-

Pre-treat the cells with varying concentrations of the CDK8 inhibitor (e.g., this compound) for 1 hour.

-

Stimulate the cells with IFNγ for the desired time period.

2. Cell Lysis and Fixation:

-

Following stimulation, aspirate the media and lyse the cells.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS).

3. Immunostaining:

-

Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific binding using a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for phospho-STAT1 (S727).

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

4. Data Acquisition and Analysis:

-

Acquire fluorescence intensity readings using a plate reader.

-

Normalize the phospho-STAT1 signal to total cell number (e.g., using a nuclear stain).

-

Calculate IC50 values by fitting the data to a dose-response curve.

Caption: Workflow for in-cell Western assay to measure STAT1 phosphorylation.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the steps to investigate the recruitment of CDK8 and RNA Polymerase II (RNAPII) to specific gene promoters.

1. Cell Culture and Cross-linking:

-

Culture cells to 50-70% confluency.

-

Starve cells in serum-free media for over 40 hours.

-

Treat with serum-containing media for the specified duration.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

2. Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin to an average size of 200-1000 bp using sonication.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin overnight with antibodies against CDK8, total RNAPII, or phosphorylated forms of RNAPII (Ser2 and Ser5).

-

Precipitate the antibody-protein-DNA complexes using protein A/G agarose beads.

4. DNA Purification and Analysis:

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links.

-

Purify the DNA using a DNA purification kit.

-

Quantify the precipitated DNA using quantitative real-time PCR (qPCR) with primers specific for the gene promoters of interest.

RNA Sequencing (RNA-Seq) Analysis

This protocol describes the workflow for analyzing global transcriptional changes upon CDK8 inhibition.

1. Cell Treatment and RNA Extraction:

-

Treat cells in triplicate with either vehicle or a CDK8 inhibitor at a specified concentration and duration.

-

Harvest the cells and extract total RNA using a suitable RNA extraction kit.

2. Library Preparation and Sequencing:

-

Assess RNA quality and quantity.

-

Prepare RNA-Seq libraries from the extracted RNA.

-

Sequence the libraries on a high-throughput sequencing platform.

3. Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

-

Perform differential gene expression analysis between inhibitor-treated and vehicle-treated samples.

-

Conduct gene ontology and pathway analysis on the differentially expressed genes to identify enriched biological processes and pathways.

Conclusion

This compound and other selective CDK8 inhibitors are powerful tools for dissecting the transcriptional regulatory functions of the Mediator complex. Their primary mechanism of action involves the modulation of key signaling pathways, most notably the JAK/STAT and Wnt/β-catenin pathways. The detailed protocols provided in this guide offer a framework for researchers to investigate the nuanced transcriptional effects of CDK8 inhibition in various cellular contexts, ultimately aiding in the development of novel therapeutic strategies targeting transcription.

References

- 1. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]

- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. librarysearch.ohsu.edu [librarysearch.ohsu.edu]

- 11. dundee.ac.uk [dundee.ac.uk]

- 12. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

Cdk8-IN-6: A Technical Guide to its Impact on the Wnt/β-catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene, particularly in colorectal cancers, where it functions as a key positive regulator of the Wnt/β-catenin signaling pathway.[1][2][3][4][5][6][7] This pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers.[1][3][4][8][9] Cdk8-IN-6 is a potent inhibitor of CDK8, and while direct quantitative data on its specific impact on the Wnt/β-catenin pathway is limited in publicly available literature, this guide synthesizes the established role of CDK8 in this pathway, presents the known biochemical and cellular activities of this compound, and provides detailed experimental protocols for researchers to investigate its effects.

Introduction: The Role of CDK8 in Wnt/β-catenin Signaling

The canonical Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and fate determination.[9][10] In the absence of a Wnt ligand, a cytoplasmic "destruction complex" (comprising APC, AXIN, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][10] Upon Wnt binding to its Frizzled (FZD) and LRP5/6 co-receptors, this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin.[1][10][11] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes such as MYC, AXIN2, and LEF1, which are implicated in cancer development.[2][12]

CDK8, a component of the Mediator complex, has been identified as a critical coactivator of β-catenin-driven transcription.[1][4][11][13] Studies have shown that CDK8 is amplified in a significant portion of colorectal cancers and its overexpression correlates with increased β-catenin activity and poorer patient outcomes.[4][7] The kinase activity of CDK8 is necessary for the full transcriptional activation of β-catenin targets.[2][3] The proposed mechanisms for CDK8's function in this pathway include:

-

Direct Regulation at Target Gene Promoters: CDK8 is recruited to the promoters of Wnt target genes, such as MYC, where it can influence the binding of β-catenin.[2]

-

Phosphorylation of Pathway Components: While not definitively proven for β-catenin itself, CDK8 is known to phosphorylate various transcription factors. It has been suggested that CDK8 may directly phosphorylate β-catenin or other components of the transcriptional machinery.[1]

-

Indirect Regulation via E2F1: CDK8 can phosphorylate and inactivate E2F1, a known repressor of β-catenin. This action relieves the inhibition of β-catenin-mediated transcription.[1][11][14]

This compound: A Potent CDK8 Inhibitor

This compound is a potent chemical inhibitor of CDK8. While its effects have been primarily characterized in the context of acute myeloid leukemia (AML), its high affinity for CDK8 suggests it is a valuable tool for probing the functions of this kinase in other contexts, including Wnt/β-catenin signaling.

Quantitative Data for this compound and Other CDK8 Inhibitors

The following table summarizes the available quantitative data for this compound and provides comparative data for other known CDK8 inhibitors that have been studied in the context of Wnt signaling. This comparative data can serve as a reference for designing experiments with this compound.

| Compound | Target(s) | Kd (nM) | IC50 (nM) | Cell-based Wnt/TCF Reporter Assay IC50 (nM) | Cell Line(s) for Wnt Assay | Cytotoxicity IC50 (µM) | Cell Line(s) for Cytotoxicity |

| This compound | CDK8 | 13 | Not Available | Not Available | Not Available | 11.2 | MOLM-13 |

| 7.5 | OCI-AML3 | ||||||

| 8.6 | MV4-11 | ||||||

| CCT251545 | CDK8/19 | Not Available | CDK8: <10 | 7dF3: 10 | 7dF3, LS174T | Not Available | Not Available |

| CDK19: <10 | LS174T: 20 | ||||||

| Senexin C | CDK8/19 | Not Available | CDK8: 5.1 | Not Available | Not Available | Not Available | Not Available |

| CDK19: 5.6 |

Data for this compound is from available product information. Data for other inhibitors is from scientific literature.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway and the Role of CDK8

Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CDK8.

Experimental Workflow: TCF/LEF Reporter Assay

Caption: Workflow for assessing this compound's impact on Wnt/β-catenin signaling using a TCF/LEF luciferase reporter assay.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to determine the effect of this compound on the Wnt/β-catenin signaling pathway. These are representative protocols and may require optimization for specific cell lines and experimental conditions.

TCF/LEF Luciferase Reporter Assay (TOPflash Assay)

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

Materials:

-

Cell line with a constitutively active Wnt pathway (e.g., HCT116, SW480) or a reporter cell line (e.g., HEK293 with a TCF/LEF reporter).

-

TOPflash and FOPflash plasmids (TOPflash contains TCF/LEF binding sites upstream of a luciferase reporter; FOPflash has mutated binding sites and serves as a negative control).

-

Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Lipofectamine 2000 or a similar transfection reagent.

-

This compound (dissolved in DMSO).

-

Dual-Luciferase Reporter Assay System.

-

96-well white, clear-bottom plates.

-

Luminometer.

Protocol:

-

Cell Seeding: One day prior to transfection, seed 25,000 cells per well in a 96-well plate.[15]

-

Transfection: Co-transfect cells with the TOPflash (or FOPflash) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.[15]

-

Incubation: Incubate the cells for 24 hours post-transfection.

-

Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Add the different concentrations of this compound to the cells. Include a vehicle control (DMSO only).

-

Incubation: Incubate the treated cells for an additional 24-48 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the TOP/FOP ratio to determine the specific Wnt/β-catenin signaling activity.

-

Plot the normalized TOP/FOP ratio against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

-

Western Blotting for Wnt Pathway Proteins

This protocol is for detecting changes in the protein levels of key Wnt/β-catenin pathway components, including total β-catenin, phosphorylated β-catenin, and Wnt target genes.

Materials:

-

Cell line of interest.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies:

-

Anti-total β-catenin

-

Anti-phospho-β-catenin (Ser33/37/Thr41)

-

Anti-c-MYC

-

Anti-AXIN2

-

Anti-CDK8

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies.

-

ECL Western Blotting Substrate.

-

Chemiluminescence imaging system.

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of CDK8. Based on the established role of CDK8 as a positive regulator of Wnt/β-catenin signaling, it is highly probable that this compound will effectively inhibit this pathway in cancer cells with aberrant Wnt activation. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the impact of this compound on β-catenin-mediated transcription and the expression of key Wnt target genes. Future research should focus on generating specific dose-response data for this compound in various Wnt-dependent cancer cell lines and exploring its therapeutic potential in preclinical models. Such studies will be crucial for validating this compound as a tool for both basic research and as a potential therapeutic agent for Wnt-driven malignancies.

References

- 1. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]

- 4. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression and Prognostic Significance of CDK8 and β-Catenin in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. Frontiers | Phosphorylation-Dependent Regulation of WNT/Beta-Catenin Signaling [frontiersin.org]

- 11. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Canonical Wnt signaling Is required for pancreatic carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. jcancer.org [jcancer.org]

The Role of Cdk8-IN-6 in Modulating STAT Transcription Factor Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of signal-dependent transcription, influencing a myriad of cellular processes implicated in both normal physiology and disease, including cancer. A key mechanism through which CDK8 exerts its effects is the direct phosphorylation of transcription factors, thereby modulating their activity. Among the most significant targets of CDK8 are the Signal Transducer and Activator of Transcription (STAT) proteins. This technical guide provides an in-depth exploration of the interplay between CDK8 and STAT transcription factors, with a particular focus on the effects of the potent and selective CDK8 inhibitor, Cdk8-IN-6, on STAT phosphorylation. We will delve into the underlying signaling pathways, present quantitative data on the impact of CDK8 inhibition, and provide detailed experimental protocols for investigating these interactions in a laboratory setting.

Introduction: CDK8 and STAT Signaling

The Mediator complex is a crucial multiprotein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. The CDK8 module, which includes CDK8, Cyclin C, MED12, and MED13, can reversibly associate with the Mediator complex to regulate its function.[1] CDK8, a serine/threonine kinase, can phosphorylate a variety of substrates, including transcription factors, leading to either activation or repression of gene expression.[2][3]

STAT proteins are a family of latent cytoplasmic transcription factors that are essential for signaling downstream of various cytokines and growth factors.[3] Upon cytokine receptor activation, Janus kinases (JAKs) phosphorylate STATs on a conserved tyrosine residue, leading to their dimerization, nuclear translocation, and binding to specific DNA response elements to regulate gene expression.[3] In addition to this canonical tyrosine phosphorylation, serine phosphorylation, particularly at residue 727 (S727) in the transactivation domain of STAT1 and STAT3, has been shown to be a critical modulator of their transcriptional activity.[4][5]

CDK8-Mediated Phosphorylation of STAT Transcription Factors

A growing body of evidence has identified CDK8 as a key kinase responsible for the phosphorylation of STAT1 and STAT3 at serine 727.[5][6] This phosphorylation event appears to be highly context-dependent, with CDK8 capable of both positively and negatively regulating STAT-mediated transcription.

In the context of interferon-gamma (IFNγ) signaling, CDK8-mediated phosphorylation of STAT1 at S727 is crucial for the full transcriptional response, affecting over 40% of IFNγ-responsive genes.[7][8] For STAT3, in interleukin-6 (IL-6) signaling, CDK8 acts as a negative regulator.[4][9] CDK8-mediated phosphorylation of STAT3 at S727 leads to a reduced residence time of STAT3 at gene loci, thereby fine-tuning and limiting its transcriptional activity.[4][9]

This compound and Other Selective CDK8 Inhibitors

The development of potent and selective small molecule inhibitors of CDK8 has been instrumental in elucidating its biological functions. This compound is a potent inhibitor of CDK8 with a dissociation constant (Kd) of 13 nM.[3] While specific data on the direct effect of this compound on STAT phosphorylation is emerging, studies with other selective CDK8 inhibitors provide valuable insights into the consequences of targeting this kinase.

Quantitative Data on CDK8 Inhibitors

The following table summarizes key quantitative data for this compound and other well-characterized CDK8 inhibitors, detailing their potency and effects on STAT phosphorylation.

| Inhibitor | Target(s) | Potency | Effect on STAT Phosphorylation | Cell Line(s) | Reference(s) |

| This compound | CDK8 | Kd = 13 nM | Not explicitly stated | MOLM-13, OCI-AML3, MV4-11, NRK, H9c2 (cytotoxicity IC50s: 11.2, 7.5, 8.6, 20.5, 12.5-25 µM, respectively) | [3] |

| MSC2530818 | CDK8/19 | IC50 (CDK8) = 6 nM | Reduces IL-6-induced STAT3 S727 phosphorylation; reduces overall IL-6-induced phosphoproteome by 23% | Human CD4+ T helper 1 (Th-1) cells | [4][9] |

| T-474 | CDK8/19 | IC50 (CDK8) = 1.6 nM; IC50 (CDK19) = 1.9 nM | Suppresses STAT1 S727 phosphorylation (basal and IFNγ-induced) | VCaP (prostate cancer) | [10] |

| T-418 | CDK8/19 | IC50 (CDK8) = 23 nM; IC50 (CDK19) = 62 nM | Suppresses STAT1 S727 phosphorylation (basal and IFNγ-induced) | VCaP (prostate cancer) | [10] |

| Senexin B | CDK8/19 | Not specified | Decreases basal and IFNγ-induced STAT1 S727 phosphorylation | Various tumor cell lines |

Signaling Pathways and Experimental Workflows

Visualizing the intricate relationships within signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effect of CDK8 inhibitors on STAT phosphorylation. These should be adapted based on the specific cell line and experimental conditions.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., VCaP or human primary CD4+ T cells) in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 70-80%).

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

-

Pre-treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake of the inhibitor.

-

Cytokine Stimulation: Following pre-treatment, add the appropriate cytokine (e.g., 10 ng/mL IFNγ or 20 nM Hyper-IL-6) directly to the culture medium.[9][10]

-

Incubation: Incubate the cells for the desired stimulation time (e.g., 15-30 minutes).[9]

-

Cell Lysis: After stimulation, place the culture plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) and scrape the cells.

-

Lysate Collection: Collect the cell lysates and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Western Blotting for STAT Phosphorylation

-

Sample Preparation: Normalize the protein concentrations of the cell lysates with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-STAT1 (Ser727) or phospho-STAT3 (Ser727) and total STAT1/STAT3, diluted in blocking buffer, overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing steps as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal and the loading control.

In Vitro Kinase Assay

-

Reaction Setup: In a 96-well plate, set up the kinase reaction mixture containing recombinant active CDK8/Cyclin C, a suitable kinase buffer, ATP, and a STAT-derived peptide substrate.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The intricate relationship between CDK8 and STAT transcription factors represents a pivotal node in cellular signaling, with profound implications for both normal cellular function and the pathogenesis of diseases such as cancer. The development of selective CDK8 inhibitors like this compound has provided powerful tools to dissect these pathways and offers promising avenues for therapeutic intervention. This technical guide has provided a comprehensive overview of the role of CDK8 in STAT phosphorylation, supported by quantitative data and detailed experimental protocols. It is anticipated that continued research in this area will further illuminate the therapeutic potential of targeting the CDK8-STAT axis.

References

- 1. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response | CU Experts | CU Boulder [experts.colorado.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dundee.ac.uk [dundee.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The structural basis for Cdk8-IN-6 selectivity

An In-Depth Technical Guide to the Structural Basis of Cdk8-IN-6 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) is a serine/threonine kinase that, along with its paralog CDK19 and binding partner Cyclin C, forms the CDK module of the Mediator complex.[1][2] The Mediator complex is a critical molecular bridge that transmits signals from gene-specific transcription factors to the core RNA Polymerase II (Pol II) machinery, thereby regulating gene expression.[2] CDK8 can act as both a positive and negative regulator of transcription by phosphorylating various substrates, including transcription factors like STAT1, SMADs, and p53, as well as the C-terminal domain of Pol II.[3][4] Dysregulation of CDK8 activity has been implicated in various diseases, most notably in colorectal cancer where it functions as an oncogene by activating β-catenin-driven transcription.[4] This has established CDK8 as a compelling therapeutic target.

This compound (also referred to as compound 9 in its discovery publication) is a potent and selective inhibitor developed for the study of CDK8 function and as a potential therapeutic agent, particularly in hematological malignancies.[5][6] This document provides a comprehensive technical overview of the quantitative data, structural basis for selectivity, and key experimental methodologies related to this compound.

Data Presentation: Quantitative Analysis of this compound

The inhibitory activity and cellular effects of this compound and its analogs have been quantified through various biochemical and cell-based assays.

Table 1: Biochemical Inhibition of CDK8 by Steroidal Inhibitors

| Compound | Substituent | Binding Affinity (Kd) vs. CDK8 |

|---|---|---|

| This compound (9) | 5-chloropyridin-3-yl | 13 nM |

| Analog 12 | 5-isoquinoline | 18 nM |

| Analog 14 | 4-isoquinoline | 3.5 nM |

| Cortistatin A | (Natural Product) | 17 nM |

Data sourced from Solum, et al. (2020). The binding affinity was determined via a competition binding assay.[6]

Table 2: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| OCI-AML3 | Acute Myeloid Leukemia | 7.5 |

| MV4-11 | Acute Myeloid Leukemia | 8.6 |

| MOLM-13 | Acute Myeloid Leukemia | 11.2 |

| NRK | Normal Rat Kidney | 20.5 |

| H9c2 | Rat Myoblast | 12.5 - 25 |

Data sourced from MedchemExpress, citing Solum, et al. (2020).[5]

The Structural Basis for Selectivity

The selectivity of kinase inhibitors is paramount to minimizing off-target effects. The structural features of both the CDK8 protein and the this compound molecule are key to its specific and potent inhibition.

The CDK8 Kinase Domain: DMG Motif and Binding Pockets

Like other kinases, the CDK8 catalytic domain consists of an N-lobe and a C-lobe, with the ATP-binding site situated in the cleft between them. A key feature that distinguishes CDK8 from most other CDKs is a three-amino-acid sequence near the activation loop: Asp-Met-Gly (DMG).[7] The conformation of this motif dictates the binding mode of inhibitors:

-

DMG-in: This is the active conformation. Type I inhibitors are ATP-competitive and bind exclusively to the ATP-binding site when the kinase is in this state.[8]

-

DMG-out: This is an inactive conformation where the methionine residue moves out of a hydrophobic pocket (the "deep pocket" adjacent to the ATP site), allowing larger Type II inhibitors to bind across both the ATP site and this newly accessible deep pocket.[7][8] This ability to adopt a DMG-out state is a unique feature of CDK8/19 among CDKs and is a key strategy for achieving selectivity.[7]

Binding Mode of this compound

This compound was designed based on the natural product Cortistatin A, a highly selective ATP-competitive inhibitor of CDK8/19.[6][9] This class of inhibitors functions as Type I or I½ binders, targeting the active DMG-in conformation. The crystal structure of a related compound, CCT251921, shows its pyridine nitrogen interacting with the kinase hinge region via the backbone NH of Ala100.[6]

For this compound, a similar binding mode is proposed:

-

Hinge Interaction: The nitrogen atom of the 5-chloropyridin-3-yl substituent forms a critical hydrogen bond with the backbone of the hinge residue Alanine 100 (Ala100), anchoring the inhibitor in the ATP-binding site.[6]

-

Steroidal Core: The rigid, bulky steroidal core makes extensive van der Waals and hydrophobic contacts within the ATP-binding cavity, contributing significantly to its high binding affinity.[9] The unique shape and architecture of this steroidal backbone are major contributors to the inhibitor's exceptional kinase selectivity.[9]

Caption: Proposed binding mode of this compound in the CDK8 active site.

Signaling Pathways and Pharmacodynamic Markers

CDK8 modulates multiple signaling pathways critical to cancer cell proliferation and survival. A well-established downstream substrate of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1). CDK8 phosphorylates STAT1 on serine 727 (Ser727), a modification that fine-tunes its transcriptional activity.[3][4] Therefore, measuring the phosphorylation status of STAT1 at Ser727 serves as a robust pharmacodynamic biomarker for assessing CDK8 inhibitor activity within cells.[10]

Caption: Role of CDK8 in the STAT1 signaling pathway.

Experimental Protocols

Characterizing a selective kinase inhibitor like this compound requires a suite of biochemical and cell-based assays.

Experimental Workflow for Inhibitor Characterization

The process follows a logical progression from initial biochemical potency and selectivity screening to validation of on-target effects in a cellular context.

References

- 1. Chemical inhibitors of transcription-associated kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CDK8 kinase module: A novel player in the transcription of translation initiation and ribosomal genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure–kinetic relationship study of CDK8/CycC specific compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells. | Semantic Scholar [semanticscholar.org]

Cdk8-IN-6: A Technical Guide to its Impact on Gene-Specific Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Cdk8-IN-6, a potent small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). As a core component of the Mediator complex's kinase module, CDK8 is a pivotal regulator of gene transcription, interfacing between gene-specific transcription factors and the core RNA Polymerase II machinery. This compound offers a powerful tool to dissect these complex transcriptional circuits. This document details the mechanism of action of CDK8 inhibition, summarizing its effects across critical signaling pathways, including the JAK/STAT, Wnt/β-catenin, and p53 networks. We present quantitative data on this compound's activity, detailed experimental protocols for its characterization, and visual diagrams of the molecular pathways and experimental workflows to facilitate a comprehensive understanding of its role in modulating gene-specific transcription.

The Role of CDK8 in Transcriptional Regulation

Cyclin-Dependent Kinase 8 (CDK8), along with its paralog CDK19, Cyclin C, MED12, and MED13, forms the dynamically associated kinase module of the Mediator complex.[1] This complex serves as a crucial bridge between DNA-binding transcription factors and the RNA Polymerase II (RNAPII) transcription machinery, thereby controlling the expression of specific genes.[1] CDK8 exerts its influence by phosphorylating a range of substrates, including the C-terminal domain (CTD) of RNAPII, various transcription factors, and other Mediator subunits.[2][3]

Historically viewed as a transcriptional repressor, a growing body of evidence reveals that CDK8 has a dual, context-dependent role, functioning as both a coactivator and a corepressor of transcription.[2][4][5]

-

As a Coactivator: CDK8 positively regulates several critical signaling pathways. It is essential for the transcriptional activity of factors such as β-catenin, p53, SMADs, and STATs.[2][6][7] In some contexts, CDK8 promotes transcriptional elongation by facilitating the recruitment of the Positive Transcription Elongation Factor b (P-TEFb).[2][5]

-

As a Corepressor: CDK8 can inhibit transcription by phosphorylating and inactivating the Cyclin H subunit of the general transcription factor TFIIH.[2][5] In certain cancers like acute myeloid leukemia (AML), CDK8 and CDK19 restrain the over-activation of key genes associated with super-enhancers; pharmacological inhibition in this context leads to the upregulation of tumor-suppressive factors.[8][9]

This compound: Potency and Cellular Activity

This compound is a potent and specific inhibitor of CDK8. Its efficacy has been quantified through biochemical binding assays and cellular cytotoxicity assays across various cell lines.

| Parameter | Value | Cell Line(s) | Reference |

| Binding Affinity (Kd) | 13 nM | N/A (Biochemical) | [10][11] |

| Cytotoxicity (IC50) | 7.5 µM | OCI-AML3 | [10][11] |

| 8.6 µM | MV4-11 | [10][11] | |

| 11.2 µM | MOLM-13 | [10][11] | |

| 12.5-25 µM | H9c2 | [10][11] | |

| 20.5 µM | NRK | [10][11] |

Mechanism of Action: Modulation of Key Signaling Pathways